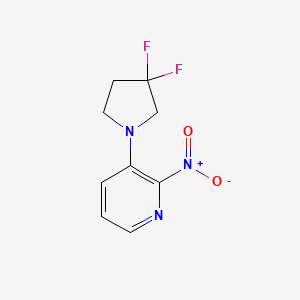

3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine

Description

3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine (CAS: MFCD28013888) is a pyridine derivative characterized by a nitro group at the 2-position and a 3,3-difluoropyrrolidinyl substituent at the 3-position. Its molecular formula is C₉H₉F₂N₃O₂, with a molecular weight of 229.19 g/mol .

Properties

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3O2/c10-9(11)3-5-13(6-9)7-2-1-4-12-8(7)14(15)16/h1-2,4H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRGVXDZNJJUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine typically involves the reaction of 2-nitropyridine with 3,3-difluoropyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Major Products

Reduction: 3-(3,3-Difluoropyrrolidin-1-yl)-2-aminopyridine.

Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Findings :

- Ortho vs. Meta/Para Effects : Ortho-substituted derivatives (e.g., 3-(3,3-difluoropyrrolidin-1-yl)-2-nitropyridine) exhibit weaker correlations in substituent effect parameters (cSAR, SESE) compared to meta/para analogs, suggesting unique intramolecular interactions such as steric clashes or altered electronic environments .

Comparison with Structurally Related Pyridine Derivatives

Triazolopyrimidine Analogs

In triazolopyrimidines, the introduction of a 3,3-difluoropyrrolidin-1-yl group at R1 (e.g., compound 19) reduced antiparasitic potency by ~4-fold compared to GNF6702 (EC₅₀: 80 nM vs. 20 nM against Trypanosoma cruzi). However, combining this group with a 2-chlorophenyl substituent at R2 (compound 21) further diminished activity, highlighting the sensitivity of biological activity to substituent positioning .

Trifluoromethylpyridines

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS: 1707358-15-3) replaces the nitro group with a trifluoromethyl moiety. The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability compared to nitro groups, which are prone to reduction .

Oxazole-Substituted Pyridines

2,5-Dimethyl-1,3-oxazole substituents (e.g., compound 17 in ) maintain potency similar to GNF6702, suggesting that heterocyclic substituents may optimize target binding without the metabolic liabilities of nitro groups .

Metabolic Stability and Pathways

While direct metabolism data for 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine are unavailable, insights can be drawn from related compounds:

- Nitro Group Metabolism : Nitro groups are often reduced to amines or undergo oxidative degradation. For example, CP-93,393 (a pyrimidine derivative) undergoes nitro reduction and hydroxylation, forming metabolites like 5-hydroxy-CP-93,393 .

- This is observed in CP-93,393, where fluorinated moieties remain intact during hepatic microsomal incubations .

Biological Activity

Overview

3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine is a compound featuring a pyridine ring substituted with a nitro group and a difluoropyrrolidine moiety. This unique structure endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution : The pyridine ring can participate in electrophilic substitution reactions.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety enhances binding affinity and selectivity, while the nitro group may participate in redox reactions, influencing biological activity.

Biological Activity

Research indicates that 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, though detailed investigations are necessary to confirm efficacy against specific pathogens.

- Anticancer Potential : The compound is being explored for its potential as an anticancer agent. Its structural features may allow it to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Recent studies have focused on the biological effects of similar nitro-substituted compounds, providing insights into the potential applications of 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine:

- In Vitro Studies : Compounds with similar structures have shown promising results against Trypanosoma cruzi, indicating potential for use in treating Chagas disease. These studies highlight the importance of nitro groups in mediating biological activity without significant toxicity to mammalian cells .

- Mechanistic Insights : Research has demonstrated that derivatives of nitropyridines can interact with various biological macromolecules, influencing metabolic pathways and enzyme activities. This suggests that 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine may similarly engage in complex biochemical interactions .

Comparative Analysis

To better understand the unique properties of 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine | Nitro group and difluoropyrrolidine moiety | Potential antimicrobial and anticancer |

| 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine | Similar structure but different substitution pattern | Investigated for similar biological effects |

| 2-(3,3-Difluoropyrrolidin-1-yl)-2-amino-pyridine | Amino group instead of nitro group | Different pharmacological profile |

Future Directions

Further research is essential to elucidate the full scope of biological activities associated with 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitropyridine. Key areas for future investigation include:

- In Vivo Studies : To assess the safety and efficacy of this compound in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.

- Drug Development : Exploration of its potential as a lead compound for new therapeutic agents targeting various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.